molecular formula C22H22N4O3S B2682129 N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-methoxybenzamide CAS No. 1105218-08-3

N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-methoxybenzamide

Cat. No.: B2682129
CAS No.: 1105218-08-3
M. Wt: 422.5
InChI Key: TWDQJQDOOCFTDM-UHFFFAOYSA-N
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Description

N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-methoxybenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a thieno[3,4-c]pyrazole core, which is a fused heterocyclic system, and is further functionalized with benzylcarbamoyl and methoxybenzamide groups. This structural complexity endows the compound with unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Mechanism of Action

    Target of Action

    Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and proteins involved in critical cellular processes .

    Mode of Action

    The interaction of pyrazole derivatives with their targets often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the activity of the target .

    Biochemical Pathways

    Pyrazole derivatives can affect a variety of biochemical pathways, depending on their specific targets. These can include pathways involved in inflammation, cancer, and microbial infections .

    Pharmacokinetics

    The ADME properties of pyrazole derivatives can vary widely, depending on their specific chemical structures. Factors such as solubility, stability, and metabolic stability can influence their bioavailability .

    Result of Action

    The molecular and cellular effects of pyrazole derivatives can include the inhibition of enzyme activity, the modulation of receptor signaling, and the induction of cell death in cancer cells .

    Action Environment

    Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of pyrazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-methoxybenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[3,4-c]pyrazole core, which can be achieved through cyclization reactions involving appropriate precursors. For instance, the reaction of 5-amino-3-methylthio-1H-pyrazole-4-carbonitrile with α-haloketones under basic conditions can yield the thieno[3,4-c]pyrazole scaffold .

This can be accomplished through nucleophilic substitution reactions, where the thieno[3,4-c]pyrazole intermediate is reacted with benzyl isocyanate and 3-methoxybenzoyl chloride under controlled conditions . The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and may require the presence of catalysts or base agents to facilitate the reactions.

Industrial Production Methods

These include optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for efficient processing, and utilizing advanced purification techniques such as chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-methoxybenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-methoxybenzamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-methoxybenzamide can be compared with other similar compounds, such as:

    Thieno[3,4-c]pyrazole derivatives: These compounds share the same core structure but differ in their functional groups, leading to variations in their chemical and biological properties.

    Benzylcarbamoyl derivatives: Compounds with benzylcarbamoyl groups may exhibit similar reactivity and biological activity, but their overall properties are influenced by the presence of other functional groups.

    Methoxybenzamide derivatives: These compounds contain the methoxybenzamide moiety and may have comparable pharmacological profiles, but their activity is modulated by the rest of the molecular structure.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting synergistic effects on its chemical and biological properties.

Properties

IUPAC Name

N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-29-17-9-5-8-16(10-17)22(28)24-21-18-13-30-14-19(18)25-26(21)12-20(27)23-11-15-6-3-2-4-7-15/h2-10H,11-14H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDQJQDOOCFTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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